N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole group, an imidazoquinazoline core, and an acetamide linkage, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves multiple steps, including the formation of the benzodioxole group and the imidazoquinazoline core. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antitubercular properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole group but differs in the rest of the structure.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Similar in having the benzodioxole group and an amide linkage.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is unique due to its combination of the benzodioxole group, imidazoquinazoline core, and acetamide linkage
Properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
InChI Key |
ZGXYCLUCLQVUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Origin of Product |
United States |
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